molecular formula C17H18ClN3O B141658 Bumetrizole CAS No. 3896-11-5

Bumetrizole

Cat. No. B141658
CAS RN: 3896-11-5
M. Wt: 315.8 g/mol
InChI Key: OCWYEMOEOGEQAN-UHFFFAOYSA-N
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Description

Bumetrizole is an ultraviolet light absorber (UVA) of the hydroxyphenyl benzotriazole class . It imparts outstanding light stability to plastics and other organic substrates . It is also approved by the FDA as a stabilizer in polymers used in producing, manufacturing, packaging, processing, and transporting food . It is primarily used as a sunscreen ingredient that absorbs UVB light .


Molecular Structure Analysis

Bumetrizole has a molecular formula of C17H18ClN3O . Its average mass is 315.797 Da and its mono-isotopic mass is 315.113831 Da .


Chemical Reactions Analysis

Bumetrizole has been shown to improve the UV aging resistance of bitumen . It can inhibit reactions of aromatization and oxidation of bitumen molecules to a certain extent during the UV aging, thus slowing down the rate at which the bitumen transforms from sol to gel .


Physical And Chemical Properties Analysis

Bumetrizole has a density of 1.3±0.1 g/cm3 . Its boiling point is 460.4±55.0 °C . The melting point is reported to be between 144-147 °C .

Scientific Research Applications

  • UV Aging Resistance in Bitumen Modification Bumetrizole has been studied for its effectiveness in enhancing the UV aging resistance of bitumen, a material used in road construction. Research indicates that bumetrizole can inhibit the reactions of aromatization and oxidation in bitumen molecules during UV aging. This modification potentially slows down the deterioration process, making it a promising additive for improving the lifespan of bituminous roads (Feng et al., 2013).

  • Rheological Properties Improvement Studies have shown that bumetrizole, when used as a modifier in styrene-butadiene-styrene (SBS) modified bitumens, can enhance their elastic response at intermediate temperatures and the viscous response at high temperatures. This indicates an improvement in the rheological properties of the bitumen, which is significant for road durability and performance (Feng et al., 2013).

  • Environmental Occurrence in Sediments The environmental presence and distribution of organic UV stabilizers, including bumetrizole, have been investigated in the sediment of Chinese Bohai and Yellow Seas. This study provides insights into the environmental behavior and potential impacts of bumetrizole in marine ecosystems (Apel et al., 2018).

  • Impact on Aging of Bitumen Further analysis using FTIR and rheology has revealed that bumetrizole-modified bitumens exhibit enhanced resistance to both thermal- and photo-oxidative aging. This suggests that bumetrizole can be an effective additive for prolonging the life and maintaining the quality of road surfaces (Feng et al., 2016).

  • Photostability in Bitumen Research has demonstrated that the addition of bumetrizole to bitumen can significantly improve its ductility and photostability. The impact varies depending on the origin of the bitumen and the type of UV absorber used, with bumetrizole showing specific effectiveness (Feng et al., 2013).

  • Source Identification in Air Pollution Bumetrizole has been identified as a key marker in air pollution source analysis, especially near plastic processing and manufacturing plants. This highlights its use in environmental monitoring and management (Strbová et al., 2019).

Future Directions

While specific future directions for Bumetrizole are not detailed in the search results, one study suggests that Bumetrizole could be used in pavement for improvement of the UV aging resistance during service life . Another study discusses the importance of investigating changes in Bumetrizole post-degradation due to potential ecological impacts .

properties

IUPAC Name

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWYEMOEOGEQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9036438
Record name Bumetrizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9036438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid
Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Bumetrizole

CAS RN

3896-11-5
Record name 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3896-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bumetrizole [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bumetrizole
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Record name Bumetrizole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.315
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Record name BUMETRIZOLE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZF18Q354W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Example 4 from U.S. Pat. No. 4,835,284 is duplicated. 97% sodium hydroxide (8.2 g) is added and dissolved in a mixture of methanol (60 ml) and water (20 ml). 2-nitro-4-chloro-2'-hydroxy-3'-t-butyl-5'-methylazobenzene (11.6 g) is then added to the resultant solution at 50° to 60° C. over 30 minutes while stirring, and thereafter 2,3-dichloro-1,4-naphthoquinone (0.3 g) and 9-fluorenone (0.4 g) are added to the solution. Glucose (8 g) is then added to the resultant mixture at 40° to 50° C. over two hours, and the mixture is stirred for one hour at the same temperature. As this result, almost all of the azobenzene disappears to produce 2-(2-hydroxy-3-t-butyl-5-methylphenyl)-5-chlorobenzotriazole-N-oxide. The system is heated, and is stirred at 66° to 68° C. (boiling point) for 5 hours. As this result, the N-oxide disappears. Thereafter, water (50 ml) is added to the reaction liquor, and the resultant reaction liquor is neutralized with 62% sulfuric acid (10 g) to precipitate a crystal. The precipitated crystal is separated by filtration, and the separated crystal is fully washed with hot water of 60° to 70° C. and further with a small amount of methanol. The washed crystal is then dried, thus obtaining 8.7 g of 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole having a melting point of 138° to 140° C. at the yield of 82.9%. One can see that the reaction using an aromatic ketone takes over 71/2 hours.
Name
N-oxide
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0 (± 1) mol
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reactant
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10 g
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reactant
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50 mL
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Synthesis routes and methods II

Procedure details

60 g of 2-nitro-5-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene (purity 86%), 40 g of xylene, 60 g of n-butylamine and 1 g of 1% Pt on activated carbon are put into a 300 ml hydrogenation reactor at room temperature under argon. Argon is then replaced by hydrogen. After the injection of 10 bar hydrogen, the hydrogenation is carried out at 35°-37° C. with intensive stirring. The heat released is removed by cooling. The end of the hydrogenation reaction is easily detectable by the hydrogen absorption ceasing after 2 mol equivalents of hydrogen, relative to the azobenzene starting product. The total hydrogenation time is about 1.5 hours.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
60 g
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reactant
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1 g
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catalyst
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40 g
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solvent
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Synthesis routes and methods III

Procedure details

When in Example 1, the 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene is replaced by an equivalent amount of 2'-hydroxy-3'-tert-butyl-5'-methyl-5-chloro-2-nitroazobenzene and the ratio of the moles of alkali to moles of o-nitroazobenzene intermediate is 0.848/1, the product 5-chloro-2-(2-hydroxy-3-tert-butyl-5-methylphenyl)-2H-benzotriazole is obtained.
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Synthesis routes and methods IV

Procedure details

33.2 g (0.1 mol) of 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole-N-oxide, 0.125 g of palladium carbon, 300 ml of a solvent mixture comprising toluene, butanol and water (ratio by volume of 1:1:1) and 5 g 50% dimethylamine were charged into a 500-ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature of the resultant mixture was increased to 50° C. under agitation, and agitation was continued until no more hydrogen gas was absorbed by the mixture. The pressure of hydrogen was always kept at 8 to 10 kg/cm2 during the reaction. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. The most part of solvent was distilled off, and the residual solid was washed with isopropyl alcohol and then dried to obtain 27.2 g of 2-(2'-hydroxy-3'-t-butyl- 5'-methylphenyl)-5-chlorobenzotriazole as a target substance (yield, 86.2%; melting point, 138° to 140° C.).
Name
2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole-N-oxide
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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[Compound]
Name
solvent
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300 mL
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reactant
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0 (± 1) mol
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reactant
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5 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
resultant mixture
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Ten
Name
palladium carbon
Quantity
0.125 g
Type
catalyst
Reaction Step Eleven

Synthesis routes and methods V

Procedure details

When in Example 1, the 2 nitro-2'-hydroxy-5'-methyl-azobenzene is replaced by an equivalent amount of 2-nitro-5-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene, the above noted product is obtained.
Name
nitro-2'-hydroxy-5'-methyl-azobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
191
Citations
JH Botkin, A Stone - researchgate.net
Phenolic benzotriazoles are extensively used in plastics, coatings, and other materials as light stabilizers. These products function by competitive absorption of the damaging UV …
Number of citations: 0 www.researchgate.net
ZG Feng, JY Yu, HL Zhang, DL Kuang, LH Xue - Materials and Structures, 2013 - Springer
… In this paper, two UV absorbers (octabenzone and bumetrizole) were applied to modify the … bumetrizole improves the UV aging resistance of bitumen remarkably since the bumetrizole …
Number of citations: 136 link.springer.com
Z Feng, J Yu, L Xue, Y Sun - Journal of Applied Polymer …, 2013 - Wiley Online Library
… UV absorbers (octabenzone and bumetrizole) as modifiers to … at high temperatures, but bumetrizole could increase the elastic … by both octabenzone and bumetrizole, whereas that of the …
Number of citations: 36 onlinelibrary.wiley.com
ZG Feng, JY Yu, DL Kuang - Petroleum Science and Technology, 2013 - Taylor & Francis
… this study were octabenzone and bumetrizole. Both of the two … bumetrizole compound. This illustrates that octabenzone has a more obvious effect on bitumen properties than bumetrizole…
Number of citations: 47 www.tandfonline.com
Z Feng, S Wang, H Bian, Q Guo, X Li - Construction and Building Materials, 2016 - Elsevier
Three different kinds of ultraviolet absorbers (UVAs), including octabenzone, bumetrizole and tinuvin770, were used to modify the road bitumen. The base and UVA modified bitumens …
Number of citations: 103 www.sciencedirect.com
D Kuang, J Yu, Z Feng, R Li, H Chen, Y Guan… - … and Building Materials, 2014 - Elsevier
The aging performance of bitumen and its preventive measures have attracted more and more attentions all over the world. In this paper, three different bitumens (denoted as A, B and C…
Number of citations: 42 www.sciencedirect.com
Z Feng, J Yu, S Wu - Construction and Building Materials, 2012 - Elsevier
… The properties of octabenzone and bumetrizole are listed in Table 2 . The structural … This result is within expectation because both octabenzone and bumetrizole are composed of lightly …
Number of citations: 45 www.sciencedirect.com
E Mutlu, N South, J Pierfelice, A Djonabaye… - Analytical …, 2022 - Taylor & Francis
… Samples were prepared by LLE for the determination of free drometrizole, bumetrizole, … for 5 min for all analytes except tBuPrOcEst-BZT, bumetrizole, and DiMeEtPh-BZT, for which the …
Number of citations: 1 www.tandfonline.com
C Zhu, H Zhang, C Shi, S Li - Construction and Building Materials, 2017 - Elsevier
… absorbers (octabenzone and bumetrizole) and two antioxidants … Moreover, the bumetrizole sometimes showed the opposite … absorbers (octabenzone and bumetrizole) could remarkably …
Number of citations: 40 www.sciencedirect.com
A Iordanidis, J Schwarzbauer… - Bulletin of the …, 2016 - ejournals.epublishing.ekt.gr
The aim of this study is to identify potential toxic or environmentally relevant organic compounds in the aquifers of the Amynteo hydrogeological basin and to investigate a possible link …
Number of citations: 1 ejournals.epublishing.ekt.gr

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